molecular formula C35H54O7 B608110 Integracin B CAS No. 224186-05-4

Integracin B

Cat. No. B608110
M. Wt: 586.81
InChI Key: IKNYNBVDLOWJFN-AKGWNBJDSA-N
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Description

Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase . It was discovered from the screening of fungal extracts using an in vitro assay . It inhibits both coupled and strand transfer activity of HIV-1 integrase .


Molecular Structure Analysis

The molecular formula of Integracin B is C35H54O7 . Its molecular weight is 586.80 . The SMILES representation is O=C(OC@HCCCCCCCC1=CC(O)=CC(O)=C1)C2=C(CCCCCCC@HCCC)C=C(O)C=C2O .


Physical And Chemical Properties Analysis

Integracin B is an oil . Its molecular weight is 586.80 . The exact mass is 586.39 . The elemental analysis shows that it contains 71.64% Carbon, 9.28% Hydrogen, and 19.09% Oxygen .

Scientific Research Applications

  • HIV-1 Integrase Inhibition : Integracins A and B, including Integracin B, are potent HIV-1 integrase inhibitors. Their discovery from the screening of fungal extracts and their inhibitory activities against HIV-1 integrase are significant for therapeutic interventions against HIV infections (Singh et al., 2002).

  • Chemistry and Structure-Activity Relationship : The chemistry and structure-activity relationship of integracide B, a compound related to Integracin B, have been explored. These studies indicate that a charged group is essential for HIV-1 integrase activity, which is crucial for developing more effective inhibitors (Singh et al., 2003).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Integracin B indicates that it is not flammable or combustible . In case of accidental ingestion, inhalation, or contact with skin or eyes, it recommends specific first aid measures . It should be stored at 28°C in a dry place .

properties

IUPAC Name

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYNBVDLOWJFN-AKGWNBJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122052
Record name (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Integracin B

CAS RN

224186-05-4
Record name (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224186-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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